7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique combination of fluorophenyl, imidazo[1,2-a]pyridine, and thiazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have been studied for their diverse biological activities.
Fluorophenyl compounds: Compounds containing the fluorophenyl group are known for their stability and potential therapeutic applications.
Thiazepane derivatives: These compounds feature the thiazepane ring and have been explored for their pharmacological properties.
Uniqueness
7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione is unique due to the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties and activities that are not observed in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-19(24-10-5-4-8-18(24)22-14)20(25)23-11-9-17(28(26,27)13-12-23)15-6-2-3-7-16(15)21/h2-8,10,17H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKNZJQWCBTUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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